molecular formula C24H23N3O2S2 B2834293 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 922564-28-1

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2834293
CAS No.: 922564-28-1
M. Wt: 449.59
InChI Key: SGFVZNBGBJULAN-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Design

  • A study focused on the total synthesis of thiopeptide antibiotics, utilizing a biosynthesis-inspired hetero-Diels-Alder route to create a core structure similar to that in the requested compound. This methodology offers a pathway for the synthesis of complex molecules with potential antibacterial properties (Hughes et al., 2005).
  • Research on the synthesis of pyridine derivatives, including the use of microwave-assisted synthesis, highlights the efficiency of modern techniques in creating novel compounds with potential for antimicrobial activity (Faty et al., 2011).

Biological Activity

  • A novel series of compounds with thiazole and pyridine scaffolds were designed and synthesized, showing promise in antimicrobial activity against several bacterial and fungal strains. This suggests that the compound could have similar applications (Desai et al., 2022).
  • Another study explored the synthesis and characterization of new types of propionamide derivatives, demonstrating significant antibacterial and antifungal activities, indicating the therapeutic potential of related compounds (Helal et al., 2013).

Molecular Docking and Simulation

  • Research on thiazole clubbed pyridine scaffolds as potential COVID-19 inhibitors used molecular docking and dynamic simulation targeting the main protease of SARS-CoV-2. This approach could be relevant for evaluating the efficacy of the compound against viral targets (Alghamdi et al., 2023).

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-17-6-9-20(10-7-17)30-14-12-23(28)27(16-18-5-3-4-13-25-18)24-26-21-15-19(29-2)8-11-22(21)31-24/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVZNBGBJULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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